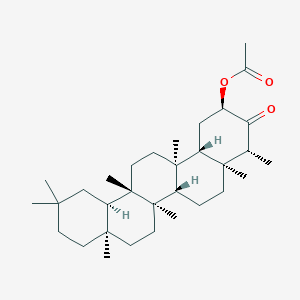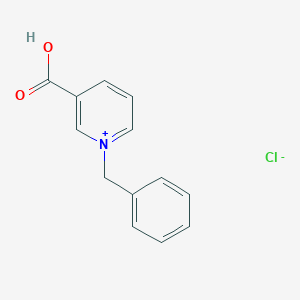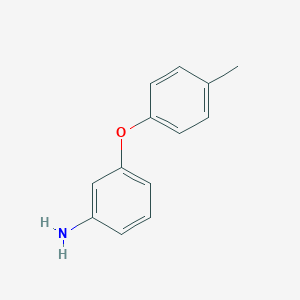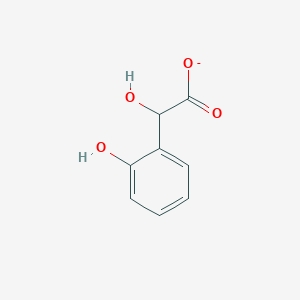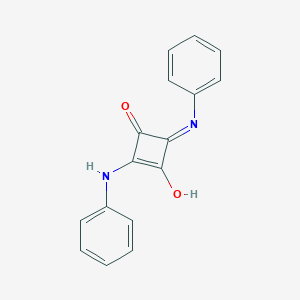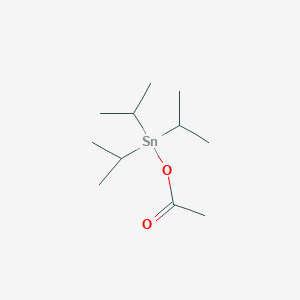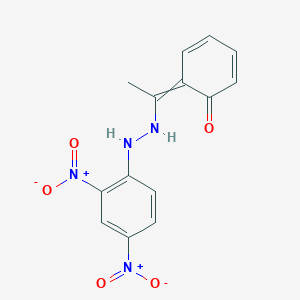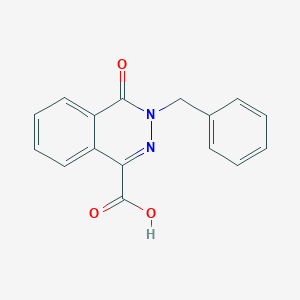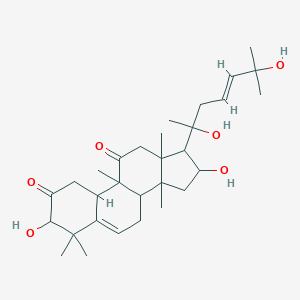
22-Deoxoisocucurbitacin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Deoxoisocucurbitacin D is a natural compound found in plants of the Cucurbitaceae family, such as Trichosanthes kirilowii and Momordica charantia. It is a triterpenoid with a unique structure that has attracted the attention of researchers due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
1. Cancer Research
22-Deoxoisocucurbitacin D has been studied for its potential role in cancer treatment. Studies have explored its effectiveness in inhibiting the growth and spread of various cancer cells. For instance, research on lung cancer cells has shown that certain analogs of vitamin D, closely related to 22-Deoxoisocucurbitacin D, can inhibit metastasis and angiogenesis, crucial processes in cancer development and progression (Nakagawa et al., 2005). Similarly, studies on prostate cancer have highlighted the potential of certain compounds, structurally similar to 22-Deoxoisocucurbitacin D, in assessing therapeutic effects on tumor proliferation (Oyama et al., 2010).
2. Neurological Diseases
Research indicates that compounds related to 22-Deoxoisocucurbitacin D could be significant in treating neurodegenerative diseases. For example, studies have shown that microRNA-22, induced by vitamin D analogs, plays a role in various biological processes, including the progression of neurodegenerative diseases, suggesting a potential therapeutic pathway (Álvarez-Díaz et al., 2012).
3. Bone and Mineral Disorders
Compounds structurally similar to 22-Deoxoisocucurbitacin D have been examined for their impact on bone and mineral metabolism. Research has demonstrated that certain vitamin D analogs can influence bone density and resorption, indicating potential applications in treating osteoporosis and other metabolic bone diseases (Tsuruoka et al., 2004).
4. Anti-Inflammatory Properties
Studies have explored the anti-inflammatory properties of compounds similar to 22-Deoxoisocucurbitacin D. For instance, the modification of steroid hydroxy functionality, as seen in some vitamin D analogs, indicates potential in developing anti-inflammatory medications (Shimizu et al., 2004).
Propiedades
Número CAS |
15371-77-4 |
|---|---|
Nombre del producto |
22-Deoxoisocucurbitacin D |
Fórmula molecular |
C30H46O6 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione |
InChI |
InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18,20-21,23-24,32,34-36H,11,13-16H2,1-8H3/b12-9+ |
Clave InChI |
LTAMPOZNZZLEID-XFFOSBMPSA-N |
SMILES isomérico |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C/C=C/C(C)(C)O)O)O)C)C)C)O)C |
SMILES |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |
SMILES canónico |
CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



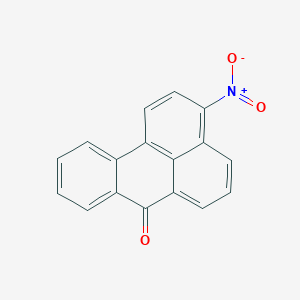
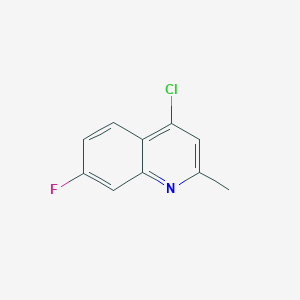
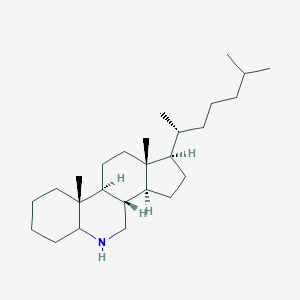
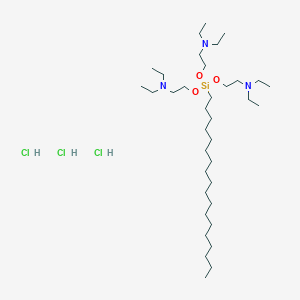
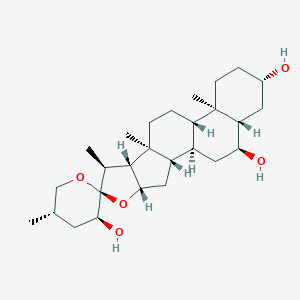
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
